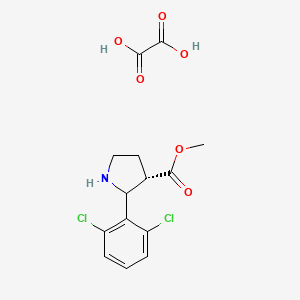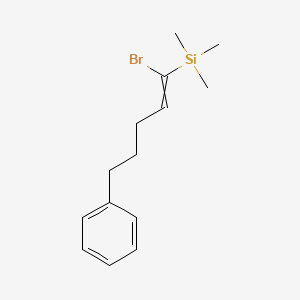
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one: is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one, can be achieved through various methods. Some common synthetic approaches include:
Wittig Reaction: This involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Multicomponent Reactions: These reactions involve three or more reactants coming together in a single reaction vessel to form a product.
Cyclocondensation Reaction: This method involves the condensation of two or more molecules to form a cyclic product.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method is favored for its efficiency and reduced environmental impact.
Solvent-Free Reaction Conditions: These reactions are conducted without the use of solvents, making them more environmentally friendly.
Use of Ionic Liquids: Ionic liquids can act as solvents and catalysts, providing a green alternative to traditional organic solvents.
Análisis De Reacciones Químicas
Types of Reactions: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Aplicaciones Científicas De Investigación
Chemistry: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities . The presence of the chloro and hydroxy groups in this compound may enhance its biological activity.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications . They may act as inhibitors of enzymes or receptors involved in various diseases, making them potential candidates for drug development.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other materials . Their unique chemical properties make them valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. Quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives may interact with other molecular targets, such as receptors or ion channels, to exert their effects .
Comparación Con Compuestos Similares
8-hydroxyquinoline: This compound has a similar structure but lacks the chloro and methyl groups.
4-hydroxyquinoline: This compound lacks the chloro and methyl groups and has a hydroxyl group at the 4-position.
3-methylquinoline: This compound lacks the chloro and hydroxy groups and has a methyl group at the 3-position.
Uniqueness: 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one is unique due to the presence of the chloro, hydroxy, and methyl groups. These substituents may enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
Clave InChI |
PLYTZSYUDIKHQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=CC=C2)Cl)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




